REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7]C(C(O)=O)=C2.FC1C=C2C(=CC=1)NC([C:24](O)=[O:25])=C2C1C=CC=CC=1.CCN(C(C)C)[CH:36]([CH3:38])[CH3:37].C1CN([P+](Br)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[CH2:66]1[CH2:70][O:69][CH2:68][CH2:67]1>C(Cl)Cl.C1COCC1.CCOC(C)=O.C(Cl)Cl>[CH2:68]([O:69][C:2]1[CH:10]=[CH:9][C:8]([NH2:7])=[CH:4][C:3]=1[CH2:24][OH:25])[C:67]1[CH:66]=[CH:70][CH:38]=[CH:36][CH:37]=1 |f:3.4,6.7|
|
Name
|
amine
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C=C(NC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C2C(=C(NC2=CC1)C(=O)O)C1=CC=CC=C1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.05 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CH2Cl2 THF
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C1CCOC1
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
for 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the organic solution was washed with 1M HCl (2×1 mL), brine (1 mL) NaHCO3 (2×1 mL), and brine (1 mL)
|
Type
|
ADDITION
|
Details
|
containing a top layer of anhydrous MgSO4
|
Type
|
WASH
|
Details
|
The product amide was eluted with hexane (1×1 mL), hexane-EtOAc 2:1 (3×1 mL), hexane-EtOAc 1:1 (2×2 mL), and hexane-EtOAc 1:2 (1×2 mL)
|
Type
|
ADDITION
|
Details
|
The fraction(s) containing pure product
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(N)C=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |